molecular formula C17H23N3O B2908800 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-76-7

4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No. B2908800
CAS RN: 946326-76-7
M. Wt: 285.391
InChI Key: CQJPIAPORNOKQG-UHFFFAOYSA-N
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Description

4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as ‘A-40174’ and is a selective antagonist of the dopamine D3 receptor. A-40174 has been shown to have potential therapeutic properties in treating various neurological disorders, including addiction, depression, and schizophrenia.

Mechanism of Action

Target of Action

The primary target of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is the retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide acts as an inverse agonist of the RORC2 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. The compound displays promising binding affinity for RORC2 and selectivity against the related RORA and RORB receptor isoforms .

Biochemical Pathways

The compound’s action on the RORC2 receptor is anticipated to reduce the production of IL-17 , a key pro-inflammatory cytokine . IL-17 is a significant player in the immune response, particularly in terms of its role in inducing and mediating pro-inflammatory responses. By inhibiting IL-17 production, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .

Pharmacokinetics

The compound demonstrates good metabolic stability and oral bioavailability . This suggests that the compound is well-absorbed in the gastrointestinal tract and is stable in the body, resisting metabolic processes that could render it inactive. The compound’s lipophilic efficiency and structure-guided conformational restriction contribute to its optimal ground state energetics and maximize receptor residence time .

Result of Action

The action of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide results in a reduction of IL-17 levels . This can lead to a decrease in inflammation, which is beneficial in the treatment of autoimmune diseases. In a preclinical in vivo animal model, the compound was able to reduce skin inflammation upon oral administration .

Advantages and Limitations for Lab Experiments

A-40174 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor. Additionally, A-40174 has been shown to have potential therapeutic properties in treating various neurological disorders, making it a promising candidate for further research. However, one of the limitations of A-40174 is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research of A-40174. One direction is to further investigate its potential as a treatment for drug addiction. Studies have shown that A-40174 reduces drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the mechanism of action of A-40174 and its biochemical and physiological effects. Another direction is to investigate the potential of A-40174 as a treatment for depression and schizophrenia. Studies have shown that A-40174 has antidepressant and antipsychotic properties, making it a promising candidate for the treatment of these disorders.
Conclusion:
In conclusion, A-40174 is a chemical compound that has gained significant attention in scientific research. This compound has potential therapeutic properties in treating various neurological disorders, including addiction, depression, and schizophrenia. The synthesis of A-40174 is a complex process that requires expertise in organic chemistry. A-40174 exerts its effects by selectively blocking the dopamine D3 receptor and has various biochemical and physiological effects. There are several future directions for the research of A-40174, including investigating its potential as a treatment for drug addiction, depression, and schizophrenia.

Synthesis Methods

The synthesis of A-40174 involves several steps, including the reaction of 4-cyanobenzoyl chloride with 1-isopropylpiperidine to form 4-cyano-N-(1-isopropylpiperidin-4-yl)benzamide. This intermediate is then reacted with formaldehyde and hydrogen cyanide to obtain the final product, 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide. The synthesis of A-40174 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

A-40174 has been extensively studied for its potential therapeutic properties in treating various neurological disorders. Studies have shown that A-40174 has a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. A-40174 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for drug addiction. Additionally, A-40174 has been shown to have antidepressant and antipsychotic properties, making it a promising candidate for the treatment of depression and schizophrenia.

properties

IUPAC Name

4-cyano-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13(2)20-9-7-15(8-10-20)12-19-17(21)16-5-3-14(11-18)4-6-16/h3-6,13,15H,7-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJPIAPORNOKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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